Architecting Fluidity: The Physicochemical Profiling of 2-Tetradecyloctadecyl Isooctadecanoate in Advanced Formulations
Architecting Fluidity: The Physicochemical Profiling of 2-Tetradecyloctadecyl Isooctadecanoate in Advanced Formulations
As a Senior Application Scientist navigating the complexities of lipid-based drug delivery and advanced cosmetic formulation, I frequently encounter the thermodynamic limitations of high-molecular-weight excipients. Traditional linear lipids inevitably crystallize into rigid, highly ordered matrices, leading to drug expulsion and poor spreadability.
To circumvent this, we turn to complex synthetic esters. This whitepaper provides an in-depth technical analysis of 2-tetradecyloctadecyl isooctadecanoate (CAS 94248-69-8)[1][2], a C50 double-branched ester that defies traditional phase behavior. By understanding the causality between its molecular architecture and its macroscopic rheology, formulators can engineer superior Nanostructured Lipid Carriers (NLCs) and high-performance emulsions[3][4].
Structure-Function Causality: The "Steric Umbrella" Effect
In lipid physical chemistry, an increase in hydrocarbon chain length typically correlates with an elevated melting point due to enhanced van der Waals interactions. However, despite its massive molecular weight of 733.33 g/mol [2], 2-tetradecyloctadecyl isooctadecanoate remains a highly spreadable, viscous liquid at room temperature[5][6].
The causality behind this behavior lies in its dual-branched architecture. The molecule is synthesized via the esterification of a 32-carbon Guerbet alcohol (beta-branched) and an 18-carbon isostearic acid (methyl-branched)[6][7]. This specific geometry creates a massive "steric umbrella." The branching physically prevents the acyl chains from aligning and packing tightly into an orthorhombic ( β′ ) or triclinic ( β ) crystal subcell[8]. Consequently, the formation of a highly ordered crystal lattice is aborted, severely depressing the pour point and maximizing the free volume within the lipid matrix. This high free volume is precisely what makes it an exceptional solubilizer for bulky, highly lipophilic Active Pharmaceutical Ingredients (APIs)[5][8].
Steric hindrance mechanism preventing crystallization in the C50 ester.
Quantitative Physicochemical Profile
To effectively integrate this excipient into a formulation, one must baseline its physical parameters. Because it is fully saturated, it is not prone to the rapid auto-oxidation that plagues unsaturated liquid lipids (like squalene or oleic acid derivatives), making it a highly stable choice for long shelf-life products[5][6].
| Property | Value / Description |
| IUPAC Name | 2-tetradecyloctadecyl 16-methylheptadecanoate |
| CAS Number | 94248-69-8 |
| Molecular Formula | C 50 H 100 O 2 |
| Molar Mass | 733.33 g/mol |
| Physical State (25°C) | Viscous, clear to pale yellow liquid |
| HLB Value | ~1.0 (Highly lipophilic) |
| Water Solubility | Insoluble |
| Oxidative Stability | Excellent (Fully saturated carbon backbone) |
Application in Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) frequently fail during long-term stability testing. Over time, the solid lipid matrix transitions into a perfect β -crystalline modification, which physically expels the encapsulated drug to the nanoparticle surface[8][9].
By utilizing 2-tetradecyloctadecyl isooctadecanoate as the liquid lipid phase in an NLC system, formulators can intentionally introduce spatial imperfections into a solid lipid matrix (such as Compritol 888 ATO)[3][4]. The bulky C50 ester forces the solid lipid to remain in a less ordered pseudo-hexagonal ( α ) or orthorhombic ( β′ ) state. This structural imperfection significantly increases the API loading capacity and halts drug expulsion[4][8].
Workflow for formulating Nanostructured Lipid Carriers (NLCs) using the C50 ester.
Self-Validating Experimental Protocols
In advanced formulation science, data is only as reliable as the controls built into the methodology. The following protocols are designed as self-validating systems to accurately profile the ester's behavior.
Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)
To quantify the crystallization disruption caused by the ester, DSC is employed to map the polymorphic transitions of the lipid matrix[9].
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Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the lipid matrix (e.g., 70% solid lipid / 30% 2-tetradecyloctadecyl isooctadecanoate) into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
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Thermal Erasure (First Heating Cycle): Heat the sample from 20°C to 90°C at a rate of 10°C/min.
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Validation Checkpoint: This initial heating step is critical. It erases the thermal history and processing-induced mechanical stress of the lipid, ensuring that subsequent phase transitions are intrinsic to the chemical mixture, rather than an artifact of manufacturing.
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-
Crystallization Profiling (Cooling Cycle): Cool the sample from 90°C to -20°C at 10°C/min. Record the crystallization onset and peak temperatures.
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Melting Behavior (Second Heating Cycle): Heat the sample again from -20°C to 90°C at 10°C/min.
Protocol 2: Saturation Solubility Assay for Lipophilic APIs
Determining the exact solubilization capacity of the ester prevents API precipitation during long-term storage.
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API Saturation: Add an excess amount of a lipophilic API (e.g., a BCS Class II drug) to 5.0 g of 2-tetradecyloctadecyl isooctadecanoate in a temperature-controlled glass vial.
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Equilibration: Stir the suspension magnetically at 300 rpm at 25°C for 48 hours.
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Validation Checkpoint: 48 hours of continuous stirring ensures true thermodynamic equilibrium is reached. Shorter durations risk measuring transient supersaturation, which leads to false-positive solubility readings and eventual formulation failure.
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-
Phase Separation: Centrifuge the mixture at 15,000 rpm for 15 minutes to firmly pellet the undissolved API.
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Quantification: Extract a precise aliquot of the supernatant, dilute it in an appropriate organic solvent (e.g., Methanol/Chloroform), and quantify the dissolved API via validated HPLC-UV.
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Causality Insight: The high free volume generated by the ester's steric hindrance provides micro-cavities for API molecules, leading to a significantly higher saturation solubility compared to linear triglycerides.
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References
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LookChem Chemical Database. 2-Tetradecyloctadecyl isooctadecanoate (CAS 94248-69-8) Properties & Structure. URL:[Link]
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Gattefossé. Lipid Excipients: Carving Out a Niche in Pharmaceutical Drug Delivery. URL:[Link]
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National Institutes of Health (NIH) / Pharmaceutical Research. Solvent-Free Melting Techniques for the Preparation of Lipid-Based Solid Oral Formulations. Becker, K., Salar-Behzadi, S., & Zimmer, A. (2015). URL:[Link]
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